molecular formula C13H22O2 B12549502 3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane CAS No. 143057-66-3

3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane

Cat. No.: B12549502
CAS No.: 143057-66-3
M. Wt: 210.31 g/mol
InChI Key: ZKEAPRLJWAGXQH-UHFFFAOYSA-N
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Description

3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[44]nonane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Another compound with an ethoxy group and a similar structural motif.

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with a similar prop-2-en-1-yl group.

Uniqueness

3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane is unique due to its spirocyclic structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

143057-66-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

3-ethoxy-1-prop-2-enyl-2-oxaspiro[4.4]nonane

InChI

InChI=1S/C13H22O2/c1-3-7-11-13(8-5-6-9-13)10-12(15-11)14-4-2/h3,11-12H,1,4-10H2,2H3

InChI Key

ZKEAPRLJWAGXQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2(CCCC2)C(O1)CC=C

Origin of Product

United States

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